molecular formula C11H21NO4 B595464 Boc-N-methyl-D-norvaline CAS No. 177659-77-7

Boc-N-methyl-D-norvaline

Cat. No.: B595464
CAS No.: 177659-77-7
M. Wt: 231.292
InChI Key: BSMXBPUTGXWAGA-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-methyl-D-norvaline typically involves the protection of the amino group of D-norvaline with the Boc group. This is achieved by reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Scientific Research Applications

Boc-N-methyl-D-norvaline is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: Boc-N-methyl-D-norvaline is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the amino acid side chain. This combination provides distinct properties that are valuable in peptide synthesis and other applications .

Biological Activity

Boc-N-methyl-D-norvaline is a synthetic amino acid derivative that has garnered interest in the fields of peptide synthesis and drug development. This compound, characterized by its unique structural features, plays a significant role in various biological activities, particularly in enhancing the stability and functionality of peptides. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C11_{11}H21_{21}NO4_4. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-norvaline , which is a non-canonical amino acid. The methyl substitution at the nitrogen atom enhances its lipophilicity and influences its interaction with biological systems.

Target and Mode of Action

The Boc protecting group serves as a protective agent for amines during peptide synthesis, allowing for selective reactions without interference from the amino group. This protection is crucial for synthesizing complex peptides where precise control over functional groups is required. The Boc group can be removed under acidic conditions, facilitating the release of free amino groups for further reaction or incorporation into larger peptide chains.

Biochemical Pathways

This compound participates in various biochemical pathways, primarily related to peptide synthesis and modification. Its stability under basic conditions makes it suitable for reactions that require prolonged exposure to nucleophiles or catalytic hydrogenation. Additionally, it has been shown to influence protein structure and function by serving as a building block in peptide chains.

Applications in Research

This compound is utilized in several key areas of scientific research:

  • Peptide Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups while allowing for selective coupling reactions.
  • Drug Development : The compound's role in synthesizing peptide-based drugs has been well-documented, particularly in developing therapeutics that target specific biological pathways.
  • Biological Studies : Researchers employ this compound to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides can provide insights into the stability and activity of various protein structures .

Comparative Analysis with Similar Compounds

A comparison of this compound with other similar compounds highlights its unique properties:

CompoundStructure TypeKey Features
Boc-N-methyl-L-norvalineL-isomer variantSimilar protective properties
Boc-N-methyl-D-leucineDifferent side chainUsed in similar applications but with distinct properties
Boc-N-methyl-D-valineDifferent side chainExhibits different biological activities due to structural variations

This compound stands out due to its specific stereochemistry (D-isomer) and methyl substitution, which contribute to its unique reactivity and applications in peptide chemistry.

Case Study 1: Peptide Stability Enhancement

In a study examining the effects of non-canonical amino acids on peptide stability, this compound was incorporated into a cyclic peptide framework. The results indicated that peptides containing this compound exhibited enhanced resistance to proteolytic degradation compared to their canonical counterparts. This finding suggests potential applications in developing more stable therapeutic peptides .

Case Study 2: Inhibition Studies

Research involving this compound has demonstrated its utility as a tool for studying protease specificity. By substituting traditional amino acids with this compound, researchers were able to elucidate mechanisms of protease inhibition, providing insights into enzyme function and potential therapeutic targets .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXBPUTGXWAGA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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